Triethyl{[1-(4-fluorophenyl)buta-1,3-dien-2-yl]oxy}silane
Description
Triethyl{[1-(4-fluorophenyl)buta-1,3-dien-2-yl]oxy}silane is a silicon-based organometallic compound featuring a conjugated diene system substituted with a 4-fluorophenyl group and a triethylsilyl ether moiety. This structure confers unique electronic and steric properties, making it valuable in cross-coupling reactions, Diels-Alder cycloadditions, and as a precursor for bioactive molecule synthesis. The fluorine atom at the para position enhances electron-withdrawing effects, influencing reactivity and regioselectivity in chemical transformations .
Properties
CAS No. |
920025-39-4 |
|---|---|
Molecular Formula |
C16H23FOSi |
Molecular Weight |
278.44 g/mol |
IUPAC Name |
triethyl-[1-(4-fluorophenyl)buta-1,3-dien-2-yloxy]silane |
InChI |
InChI=1S/C16H23FOSi/c1-5-16(18-19(6-2,7-3)8-4)13-14-9-11-15(17)12-10-14/h5,9-13H,1,6-8H2,2-4H3 |
InChI Key |
NYOABQVGSJHWPU-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OC(=CC1=CC=C(C=C1)F)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl{[1-(4-fluorophenyl)buta-1,3-dien-2-yl]oxy}silane typically involves the following steps:
Formation of the Butadiene Moiety: The butadiene moiety can be synthesized through a series of reactions starting from simple alkenes or alkynes.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Heck reaction.
Attachment of the Triethylsilane Group: The final step involves the attachment of the triethylsilane group, which can be achieved through hydrosilylation reactions using a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Triethyl{[1-(4-fluorophenyl)buta-1,3-dien-2-yl]oxy}silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the butadiene moiety into more saturated hydrocarbons.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Triethyl{[1-(4-fluorophenyl)buta-1,3-dien-2-yl]oxy}silane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Triethyl{[1-(4-fluorophenyl)buta-1,3-dien-2-yl]oxy}silane involves its interaction with various molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic systems, while the butadiene moiety can participate in conjugated reactions. The triethylsilane group provides stability and enhances the compound’s reactivity in hydrosilylation reactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Modifications
Table 1: Key Structural Features of Triethyl{[1-(4-Fluorophenyl)buta-1,3-dien-2-yl]oxy}silane and Analogs
Key Observations :
- Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound enhances electrophilic reactivity compared to methoxy-substituted analogs (e.g., 113b) .
- Central Atom Variation : Germanium analogs (e.g., Triethyl(4-((4-fluorophenyl)ethynyl)phenyl)germane) exhibit reduced Lewis acidity compared to silicon-based compounds, affecting catalytic activity .
- Steric Effects : Dual silyl groups (e.g., 1-triethylsilyl-4-triethylsilyloxy-1-butyne) introduce steric hindrance, limiting accessibility in nucleophilic reactions .
Key Observations :
- Silylation Strategies : The use of triethylsilyl triflate () is a common method for introducing silyl ether groups to dienes.
- Cross-Coupling Efficiency : Nickel- or palladium-catalyzed reactions (e.g., ) achieve higher yields (75–81%) compared to Grignard-based routes (60–85%) but require precise temperature control .
Key Observations :
Biological Activity
Triethyl{[1-(4-fluorophenyl)buta-1,3-dien-2-yl]oxy}silane is a silane compound that has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry. This article delves into its biological activity, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C16H23FOSi
Molecular Weight: 278.44 g/mol
CAS Number: 920025-39-4
The compound features a triethylsilane group linked to a butadiene moiety, which is further substituted with a fluorophenyl group. This unique structure contributes to its reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its structural components:
- Fluorophenyl Group: Engages in π-π interactions with aromatic systems, enhancing binding affinity to biological targets.
- Butadiene Moiety: Participates in conjugated reactions, potentially affecting cellular signaling pathways.
- Triethylsilane Group: Provides stability and enhances the compound's reactivity in various chemical reactions.
1. Medicinal Chemistry
Research indicates that this compound may have applications in drug development:
- Drug Delivery Systems: Its silane properties allow for potential use in drug delivery vehicles, enhancing solubility and bioavailability.
- Therapeutic Index Estimation: The compound has been evaluated for its binding selectivity to various receptors using techniques like X-ray fluorescence (XRF), which aids in determining its therapeutic index .
2. Organic Synthesis
The compound serves as a versatile building block in organic synthesis, facilitating the formation of more complex molecules. Its ability to undergo oxidation and reduction reactions makes it valuable for synthesizing various derivatives .
Case Studies and Research Findings
A review of recent studies highlights the compound's promising biological activities:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
